Octanoyl coenzyme A lithium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoyl coenzyme A lithium salt involves the reaction of octanoic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often obtained as a hydrate and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Octanoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Acylation: It acts as an acyl donor in the acylation of peptides and proteins.
Hydrolysis: The compound can be hydrolyzed to release octanoic acid and coenzyme A.
Oxidation and Reduction: It participates in redox reactions involving the transfer of acyl groups.
Common Reagents and Conditions
Acylation: Common reagents include ghrelin O-acyltransferase (GOAT) and other acyltransferases. The reaction typically occurs at physiological pH and temperature.
Hydrolysis: Hydrolysis can be catalyzed by enzymes such as thioesterases under mild aqueous conditions.
Oxidation and Reduction: Redox reactions may involve cofactors like NADH or FADH2 under specific enzymatic conditions.
Major Products Formed
Acylation: Acylated peptides and proteins.
Hydrolysis: Octanoic acid and coenzyme A.
Oxidation and Reduction: Various acyl-CoA derivatives.
Scientific Research Applications
Octanoyl coenzyme A lithium salt finds wide-ranging applications in scientific research, including:
Chemistry: Used in studies of enzyme kinetics and protein-ligand interactions.
Biology: Investigates the role of acylation in cellular processes and metabolic pathways.
Medicine: Explores its potential in drug metabolism and pharmacokinetics.
Industry: Utilized in the production of acylated peptides and proteins for therapeutic and diagnostic purposes
Mechanism of Action
Octanoyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of octanoyl groups to target molecules. The primary molecular targets include ghrelin and other peptides, which are acylated by ghrelin O-acyltransferase (GOAT). This acylation process is essential for the activation and function of these peptides, influencing various physiological processes such as appetite regulation and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Hexanoyl coenzyme A trilithium salt
- Decanoyl coenzyme A monohydrate
- Lauroyl coenzyme A lithium salt
- Myristoyl coenzyme A lithium salt
- Stearoyl coenzyme A lithium salt
Uniqueness
Octanoyl coenzyme A lithium salt is unique due to its medium-chain length, which provides distinct biochemical properties compared to shorter or longer acyl-CoA derivatives. Its specific role in the acylation of ghrelin and other peptides by GOAT sets it apart from other acyl-CoA compounds, making it a valuable tool in metabolic and physiological studies .
Properties
Molecular Formula |
C29H49Li3N7O18P3S |
---|---|
Molecular Weight |
929.6 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate |
InChI |
InChI=1S/C29H50N7O17P3S.3Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;;;1H2/q;3*+1;/p-3/t18-,22-,23-,24+,28-;;;;/m1..../s1 |
InChI Key |
VWXPWBSHKDXAFH-SMMZWZJBSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |
Canonical SMILES |
[Li+].[Li+].[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |
Origin of Product |
United States |
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